

physicochemical properties of 4-(Trimethylsilyl)-1h-indole

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Compound of Interest

Compound Name: 4-(Trimethylsilyl)-1h-indole

Cat. No.: B1587900

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Trimethylsilyl)-1H-indole**

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its versatile reactivity and biological significance make it a privileged structure for targeting a wide array of physiological pathways.[4][5] The strategic functionalization of the indole ring is paramount to modulating its pharmacological profile. The introduction of a trimethylsilyl (TMS) group, as seen in **4-(Trimethylsilyl)-1H-indole**, is a key synthetic manipulation that offers profound control over the molecule's reactivity and properties.

This guide provides an in-depth exploration of the physicochemical properties of **4-(Trimethylsilyl)-1H-indole**, moving beyond a simple data sheet to offer insights into the causality behind its characteristics. We will delve into its structural and spectroscopic data, physical properties, and the synthetic rationale for its preparation. This document is intended for researchers, scientists, and drug development professionals who utilize silylated heterocycles as strategic intermediates in complex molecule synthesis.

Core Physicochemical & Structural Properties

The introduction of the bulky, lipophilic trimethylsilyl group at the C4 position of the indole ring significantly influences its electronic and steric environment. This substitution is not merely a

placeholder; it acts as a powerful directing group and a handle for further synthetic transformations.[\[6\]](#)[\[7\]](#)

General & Computational Properties

A summary of the fundamental properties of **4-(Trimethylsilyl)-1H-indole** is presented below. These values provide a foundational dataset for experimental design, computational modeling, and regulatory documentation.

| Property | Value | Source(s) |
|--------------------------------|---|---------------------|
| CAS Number | 82645-11-2 | [8] |
| Molecular Formula | C ₁₁ H ₁₅ NSi | [8] |
| Molecular Weight | 189.33 g/mol | [8] |
| Monoisotopic Mass | 189.097376017 Da | [8] |
| Canonical SMILES | C--INVALID-LINK-- (C)C1=CC=CC2=C1C=CN2 | [8] |
| InChI Key | COFOETMEXFECLE- UHFFFAOYSA-N | [8] |
| Topological Polar Surface Area | 15.8 Å ² | [8] |
| Heavy Atom Count | 13 | [8] |
| Complexity | 185 | [8] |

Physical & Thermal Properties

The physical state and thermal properties of a compound are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Notes | Source(s) |
|------------------------|---|---|-----------|
| Melting Point | 58-60 °C | The defined melting point range suggests a crystalline solid at room temperature. | [9] |
| Boiling Point | - | Not consistently reported; likely requires vacuum distillation to avoid decomposition. | [10] |
| Storage Temperature | 2-8°C, Inert Atmosphere | Recommended storage in a refrigerator under an inert gas (e.g., Argon, Nitrogen) to prevent degradation. | [9] |
| Solubility | No reaction with water under neutral conditions. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. | [9] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions. | The Si-C bond is generally stable to neutral water but can be cleaved under acidic or basic conditions or with fluoride ions. | [9] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For **4-(Trimethylsilyl)-1H-indole**, the key spectroscopic features confirm the presence and placement of the TMS group on the indole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ^1H and ^{13}C NMR spectra of **4-(Trimethylsilyl)-1H-indole** have distinct, predictable signals. While specific experimental spectra are found within broader datasets[11], the expected chemical shifts are highly informative.

- ^1H NMR: The most prominent feature is a sharp, intense singlet around 0 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the trimethylsilyl group.[12] The aromatic protons of the indole ring will appear in the downfield region (typically 6.5-7.6 ppm), with coupling patterns that confirm the 4-substitution pattern. The N-H proton of the indole ring will appear as a broad singlet, typically further downfield (>8.0 ppm).
- ^{13}C NMR: The spectrum will show a signal for the methyl carbons of the TMS group at a characteristic upfield shift (around 0 ppm). The eight distinct carbons of the indole ring will appear in the aromatic region (100-140 ppm), with the carbon attached to the silicon (C4) showing a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. For **4-(Trimethylsilyl)-1H-indole**, the key expected absorptions are:

- $\sim 3400 \text{ cm}^{-1}$: A sharp to moderately broad peak corresponding to the N-H stretch of the indole ring.[13]
- $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 2950\text{-}2850 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl groups of the TMS moiety.
- $\sim 1250 \text{ cm}^{-1}$ and $\sim 835 \text{ cm}^{-1}$: Characteristic strong bands corresponding to the Si-C bond vibrations of the TMS group.[14]

- ~ 1600 - 1450 cm^{-1} : Aromatic C=C ring stretching vibrations.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **4-(Trimethylsilyl)-1H-indole**, electron ionization (EI) would be expected to show:

- Molecular Ion (M^+): A strong peak at $m/z = 189$, corresponding to the molecular weight of the compound.
- Key Fragments: A prominent fragment at $m/z = 174$, corresponding to the loss of a methyl group ($[M-15]^+$), which is a characteristic fragmentation pathway for TMS-containing compounds.[15] Further fragmentation of the indole ring would produce other characteristic ions.

Synthesis & Reactivity Insights

Understanding the synthesis of **4-(Trimethylsilyl)-1H-indole** is key to appreciating its utility. The TMS group is not merely appended; it is installed through a directed process that leverages organometallic chemistry.

Representative Synthetic Protocol

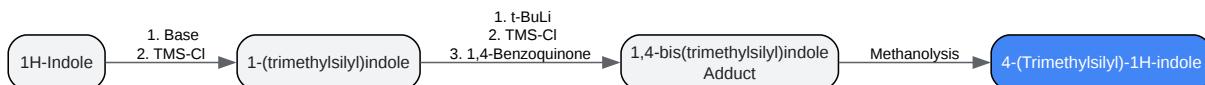
A foundational method for the preparation of 4-(trimethylsilyl)indole was reported by Dauzonne et al.[6][16] The process involves a directed silylation followed by a rearomatization step.

Step-by-Step Methodology:

- N-Protection (Optional but common): Start with indole and protect the nitrogen atom, for example, as 1-(trimethylsilyl)indole. This prevents N-lithiation in the subsequent step.
- Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium in a suitable solvent (e.g., THF) at low temperatures (-78 °C). This selectively deprotonates the C2 position.
- Silylation & Rearrangement Precursor: The resulting lithiated species is reacted with chlorotrimethylsilane, followed by an addition to 1,4-benzoquinone. This sequence leads to

the formation of a 1,4-bis(trimethylsilyl)indole adduct.

- Methanolysis/Deprotection: The adduct is treated with methanol. This step serves two purposes: it removes the N-silyl protecting group and facilitates the rearomatization of the ring system to yield the final product, 4-(trimethylsilyl)indole.



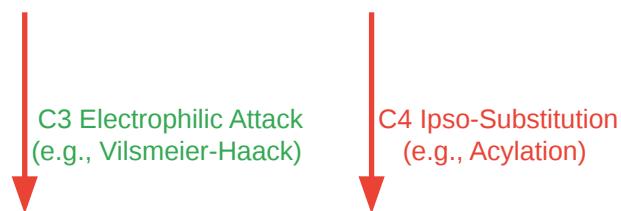
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*Synthesis workflow for **4-(Trimethylsilyl)-1H-indole**.*

Chemical Reactivity and Synthetic Utility

The true value of **4-(Trimethylsilyl)-1H-indole** for a drug development professional lies in its controlled reactivity.

- Electrophilic Substitution: Like a typical indole, the pyrrole ring is electron-rich and susceptible to electrophilic attack. The primary site of reaction is the C3 position, which remains highly activated.[6]
- Ipso-Substitution: The C4-Si bond is the molecule's most strategic feature. The TMS group can be cleanly replaced by a variety of other functional groups in a process called ipso-substitution. For example, reaction with acyl chlorides can replace the TMS group with an acyl group at the C4 position.[6] This provides a powerful and regioselective method for functionalizing a traditionally less reactive position on the indole core.
- Directing Group: The steric bulk and electronic nature of the TMS group can influence the regioselectivity of reactions at other positions on the ring system.
- Bioisosteric Scaffold Development: The ability to selectively functionalize the C4 position allows for the synthesis of novel indole analogues, which is critical for structure-activity relationship (SAR) studies in drug discovery.[7]



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Key reactive sites of 4-(Trimethylsilyl)-1H-indole.

Safety & Handling

As a laboratory chemical, **4-(Trimethylsilyl)-1H-indole** requires careful handling in accordance with good industrial hygiene and safety practices.[\[17\]](#)

- Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[\[10\]](#)[\[18\]](#)[\[19\]](#)
- Precautionary Measures:
 - Use only in a well-ventilated area or under a chemical fume hood.[\[17\]](#)[\[19\]](#)
 - Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[\[19\]](#)
 - Wash hands thoroughly after handling.[\[17\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[19\]](#)
 - Store in a cool, dry, well-ventilated place with the container tightly closed.[\[9\]](#)[\[17\]](#)

In case of exposure, follow standard first-aid measures:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[19\]](#)[\[20\]](#)
- Skin: Wash with plenty of soap and water. Remove contaminated clothing.[\[19\]](#)

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[21]
- Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[17]

Conclusion

4-(Trimethylsilyl)-1H-indole is more than a simple chemical intermediate; it is a strategically designed building block that provides synthetic chemists with precise control over the functionalization of the indole nucleus. Its well-defined physicochemical properties, coupled with the unique reactivity imparted by the C4-silyl group, make it an invaluable tool in the synthesis of complex heterocyclic systems. For researchers in drug discovery, mastering the properties and reactivity of this compound opens up new avenues for scaffold diversification and the development of novel therapeutic agents.

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